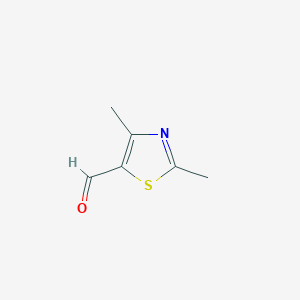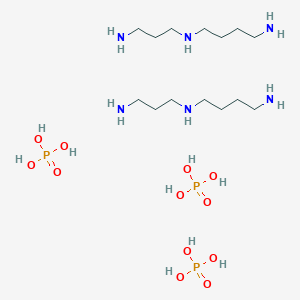
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)butane-1,4-diamine;phosphoric acid, commonly known as spermidine, is a polyamine compound that is found in all living cells. It is involved in various cellular processes, including DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has gained attention in recent years due to its potential health benefits, including anti-aging and neuroprotective effects.
Wirkmechanismus
Spermidine is thought to exert its effects through various mechanisms, including autophagy induction, antioxidant activity, and modulation of gene expression. Autophagy is a process by which cells recycle damaged or dysfunctional components, and spermidine has been shown to induce autophagy in various cell types. Spermidine also has antioxidant activity, which may protect cells from oxidative stress. Additionally, spermidine has been shown to modulate gene expression, potentially influencing various cellular processes.
Biochemische Und Physiologische Effekte
Spermidine has numerous biochemical and physiological effects. It is involved in DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, spermidine has been shown to improve cardiovascular function, reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
Spermidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, spermidine can be difficult to work with due to its tendency to form aggregates and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are numerous future directions for research on spermidine. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms underlying its effects, as well as its potential side effects and interactions with other compounds. Finally, there is a need for standardized methods for measuring spermidine levels in various tissues and fluids, as well as for determining optimal dosages for therapeutic use.
Synthesemethoden
Spermidine can be synthesized through a variety of methods, including the reaction between putrescine and 4-aminobutanol, or the reaction between putrescine and 3-aminopropanal. These reactions can be catalyzed by various enzymes, including spermidine synthase.
Wissenschaftliche Forschungsanwendungen
Spermidine has been studied extensively for its potential health benefits. Research has shown that spermidine can increase lifespan in various model organisms, including yeast, flies, and mice. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1945-32-0 |
|---|---|
Produktname |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Molekularformel |
C14H47N6O12P3 |
Molekulargewicht |
584.48 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI-Schlüssel |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Andere CAS-Nummern |
49721-50-8 |
Synonyme |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



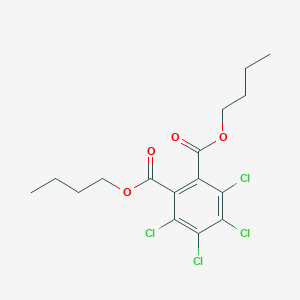
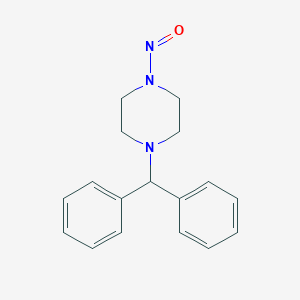
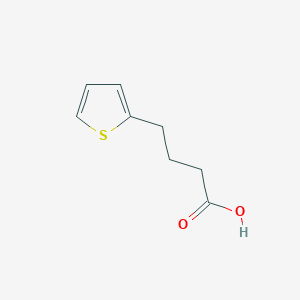
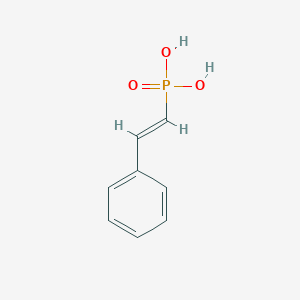
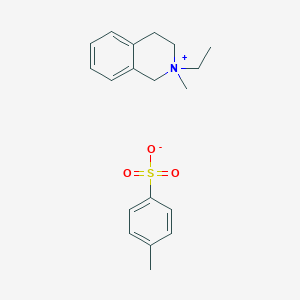
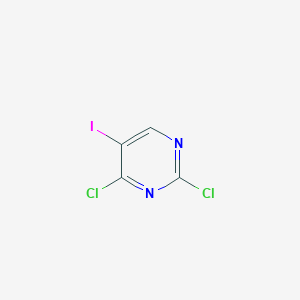
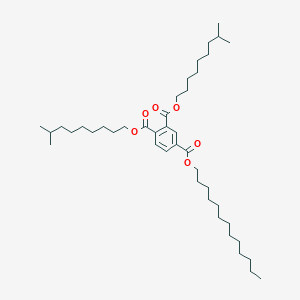
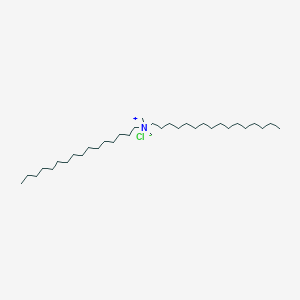
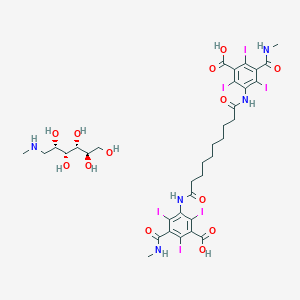
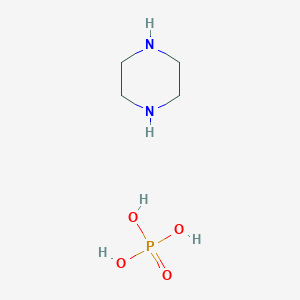
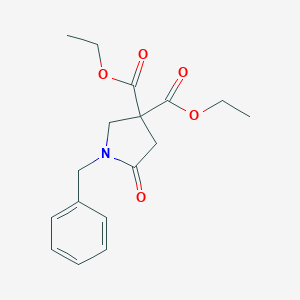
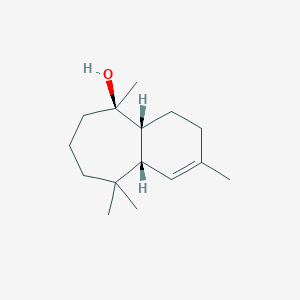
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
